N~1~,N~1~-dimethyl-N~4~-(pyridin-2-yl)piperidine-1,4-dicarboxamide
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Overview
Description
N~1~,N~1~-dimethyl-N~4~-(pyridin-2-yl)piperidine-1,4-dicarboxamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with dimethyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-dimethyl-N~4~-(pyridin-2-yl)piperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with pyridine and dimethylamine. One common method involves the use of piperidine-1,4-dicarboxylic acid as a starting material, which is then reacted with pyridine-2-carboxylic acid and dimethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-dimethyl-N~4~-(pyridin-2-yl)piperidine-1,4-dicarboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-dimethyl-N~4~-(pyridin-2-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1,N~1~-dimethyl-N~4~-(pyridin-2-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-dimethyl-N~4~-(pyridin-2-yl)ethane-1,2-diamine
- N,N’-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
N~1~,N~1~-dimethyl-N~4~-(pyridin-2-yl)piperidine-1,4-dicarboxamide is unique due to its specific structural features, including the presence of both dimethyl and pyridinyl groups on the piperidine ring
Properties
Molecular Formula |
C14H20N4O2 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-N,1-N-dimethyl-4-N-pyridin-2-ylpiperidine-1,4-dicarboxamide |
InChI |
InChI=1S/C14H20N4O2/c1-17(2)14(20)18-9-6-11(7-10-18)13(19)16-12-5-3-4-8-15-12/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,15,16,19) |
InChI Key |
IAMPXZZDHRVTDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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